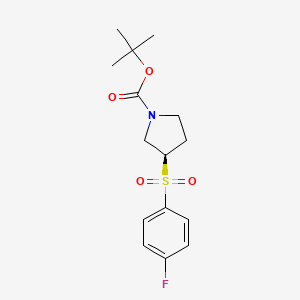
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate, also known as (R)-t-Bu-PFP-Pyr, is a novel small molecule with a number of potential applications in the field of scientific research. This compound is a synthetic derivative of pyrrolidine, a cyclic organic compound containing five carbon atoms. It is a chiral molecule, meaning that it has two non-superimposable mirror images, and (R)-t-Bu-PFP-Pyr is the right-handed enantiomer of the compound. This compound has been studied extensively in recent years due to its unique properties, which make it a valuable tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
(R)-t-Bu-PFP-Pyr has a number of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and pharmaceuticals. It has also been used in the synthesis of chiral catalysts and in the preparation of chiral auxiliaries. In addition, this compound has been used in the synthesis of a variety of other compounds, including polymers, dyes, and organic semiconductors.
Wirkmechanismus
The mechanism of action of (R)-t-Bu-PFP-Pyr is not yet fully understood. However, it is believed to be related to its ability to bind to specific targets, such as proteins, enzymes, and receptors. This compound has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of drugs, hormones, and other small molecules. It is believed that the binding of this compound to these targets can lead to changes in the activity of these proteins and enzymes, which can in turn lead to changes in the physiological and biochemical processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-t-Bu-PFP-Pyr are not yet fully understood. However, this compound has been shown to have a number of potential effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme aromatase, which is involved in the production of estrogens. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-t-Bu-PFP-Pyr in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize and is readily available in both pure and impure forms. It is also relatively stable in solution and can be stored for long periods of time without degradation. Furthermore, this compound is relatively non-toxic and has been shown to have a low potential for causing adverse effects in laboratory animals.
However, there are also a number of limitations to the use of this compound in laboratory experiments. This compound is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound is relatively expensive, which can make it difficult to use in large-scale experiments. Finally, this compound is a chiral molecule, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of (R)-t-Bu-PFP-Pyr in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, this compound could be used in the development of new pharmaceuticals and other small molecules. Furthermore, this compound could be used in the development of new chiral catalysts and chiral auxiliaries. Finally, this compound could be used in the development of new polymers, dyes, and organic semiconductors.
Synthesemethoden
The synthesis of (R)-t-Bu-PFP-Pyr has been studied and optimized by several research groups in recent years. The most common method of synthesis involves the reaction of 4-fluorophenylsulfonyl chloride and pyrrolidine-1-carboxylic acid in the presence of anhydrous tert-butyl alcohol. This reaction is typically carried out in an inert atmosphere at a temperature of 0°C. The reaction proceeds in a highly stereoselective manner, leading to the formation of the desired (R)-t-Bu-PFP-Pyr product in high yields.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIHGJVMGGGW-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)
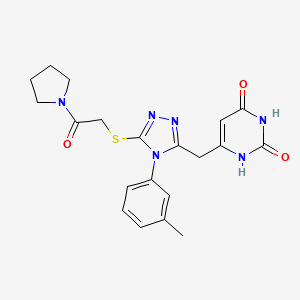

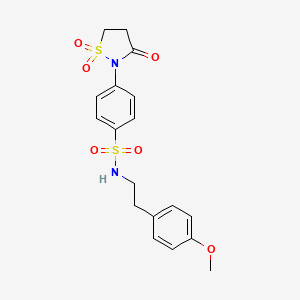
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
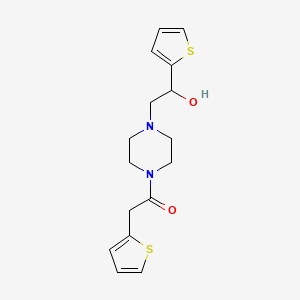
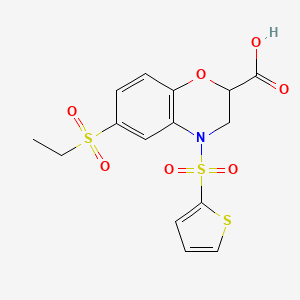
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)
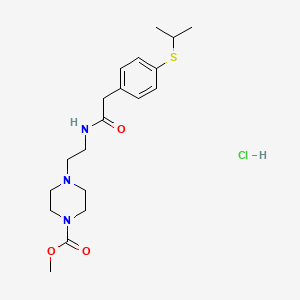
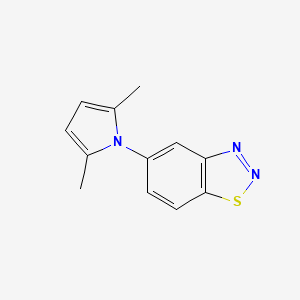
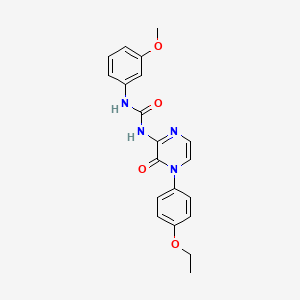
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)
![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)